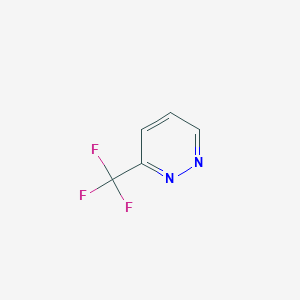

3-(Trifluoromethyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethyl)pyridazine is a chemical compound that serves as a core structure for a variety of derivatives with significant biological and herbicidal activities. The trifluoromethyl group attached to the pyridazine ring is a common motif in medicinal chemistry due to its ability to modulate the electronic properties of molecules and improve metabolic stability .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. One approach involves starting from ethyl 2-(3-trifluoromethylphenyl)acetate to synthesize an intermediate, which is then used to create a series of novel compounds with herbicidal activities . Another method includes the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with hydrazine hydrate to yield 4-arylamino-3-(trifluoromethyl)pyridazines . Additionally, the inverse-electron-demand Diels-Alder reactions have been employed to synthesize substituted pyridazines .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques and X-ray diffraction analysis. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by IR, NMR, LC-MS, and XRD techniques . The crystal structure analysis revealed a planar molecule with specific bond lengths and angles, contributing to the understanding of the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been studied in the context of their potential as herbicides and pharmaceuticals. The introduction of various substituents at different positions on the pyridazine ring has been shown to significantly affect the herbicidal activity of these compounds . Additionally, some derivatives have been found to exhibit anxiolytic activity and inhibit [3H]diazepam binding, indicating their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents and the overall molecular structure. For example, the presence of electron-withdrawing groups such as the trifluoromethyl group can enhance the herbicidal activity of these compounds . The electronic characteristics of co-ligands in metal complexes containing pyridazine derivatives also affect the redox potentials and the stability of the complexes . Furthermore, the introduction of fluorine substituents can modulate the packing structure in the solid state, which is relevant for the design of materials in organic electronics .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

3-(Trifluoromethyl)pyridazine derivatives have been recognized for their significant herbicidal and bleaching activities. Novel derivatives have been synthesized and evaluated, revealing their potential to inhibit chlorophyll at extremely low concentrations and exhibit herbicidal activities comparable to, or even surpassing, commercial herbicides against dicotyledonous plants. This indicates their potential use in agricultural practices to control weed growth (Xu et al., 2008), (Xu et al., 2012).

Chemical Structure and Interactions

Studies on the synthesis and structural analysis of this compound derivatives have provided insights into their molecular properties and interactions. Such compounds exhibit distinct molecular packing strengths and interactions, important for understanding their chemical behavior and potential applications in various fields (Sallam et al., 2021), (Xiao et al., 2008).

Synthesis and Reactivity

The synthesis and reactivity of this compound and its derivatives have been a subject of extensive research. Various synthetic pathways and reactions have been explored to create novel compounds with potential applications in medicinal chemistry and other scientific fields. The reactivity patterns of these compounds, influenced by their structural configurations, are crucial for developing new chemical entities (Supurgibekov et al., 2011), (Price et al., 2022).

Biological Activity

The pyridazine derivatives, including those with the 3-(Trifluoromethyl) moiety, have shown promising biological properties. These include anti-tumor, anti-inflammatory, and antimicrobial activities. The introduction of the trifluoromethyl group on the pyridazine skeleton has been associated with enhanced biological activity, making these compounds of interest in the development of new therapeutic agents (Tucaliuc et al., 2013).

Catalysis and Material Science

This compound derivatives have been utilized in the synthesis of complexes for water oxidation, showcasing their potential in catalysis and material science. The unique properties of these compounds, such as their electronic absorption and redox behavior, contribute to their suitability in these applications (Zong & Thummel, 2005).

Wirkmechanismus

Target of Action

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of pyridazine derivatives can also vary widely. For example, some pyridazinone derivatives (a category of pyridazine) have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Pyridazine derivatives can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they might interfere with signal transduction pathways, metabolic pathways, or other cellular processes .

Result of Action

The molecular and cellular effects of pyridazine derivatives can include changes in cellular signaling, alterations in cellular metabolism, inhibition of cell growth, and other effects .

Action Environment

The action, efficacy, and stability of pyridazine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other chemicals, and more .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 3-(Trifluoromethyl)pyridazine involve the discovery of novel applications of this compound. It is expected that many novel applications of this compound will be discovered in the future . The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-2-1-3-9-10-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHIHPZHJQYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132537-43-0 |

Source

|

| Record name | 132537-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)